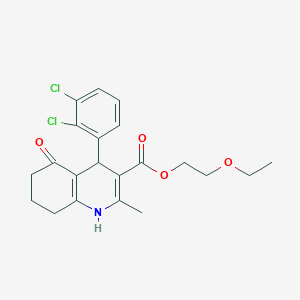![molecular formula C16H18N2O2S B4935083 N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, commonly known as thioflavin T, is a fluorescent dye that has been widely used in scientific research applications. Thioflavin T is a member of the thioflavin family of dyes, which are known for their ability to bind to amyloid fibrils and other protein aggregates.
Mécanisme D'action
Thioflavin T binds to amyloid fibrils through a hydrophobic interaction between the dye and the exposed beta-sheet structure of the fibril. The binding of thioflavin T results in a shift in the dye's fluorescence spectrum, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects, as it is primarily used as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
Thioflavin T has several advantages as a research tool. It is a highly sensitive and specific dye that can be used to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T is also relatively inexpensive and easy to use. However, there are some limitations to the use of thioflavin T. It is not effective for detecting all types of amyloid fibrils, and its binding to amyloid fibrils can be affected by the presence of other molecules.
Orientations Futures
There are several future directions for the use of thioflavin T in scientific research. One direction is the development of new thioflavin derivatives that have improved binding properties and can detect a wider range of amyloid fibrils. Another direction is the use of thioflavin T in the development of new diagnostic and therapeutic approaches for neurodegenerative diseases. Thioflavin T could be used to detect and quantify amyloid fibrils in vivo, which could aid in the early diagnosis and monitoring of neurodegenerative diseases. Additionally, thioflavin T could be used to develop new therapies that target amyloid fibrils and prevent their formation and aggregation.
Méthodes De Synthèse
Thioflavin T can be synthesized by the reaction of 2-hydrazinothiazole with 4-tert-butylbenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then reacted with acetic anhydride and acetic acid to yield N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide.
Applications De Recherche Scientifique
Thioflavin T has been widely used in scientific research applications, particularly in the field of neurodegenerative diseases. Thioflavin T is a fluorescent dye that binds to amyloid fibrils, which are the hallmark of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to detect and quantify amyloid fibrils in vitro and in vivo, and has been used to study the mechanisms of amyloid fibril formation and aggregation.
Propriétés
IUPAC Name |
N-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(19)17-15-18-14(20)13(21-15)9-11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H,17,18,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUVMTOAGJADPK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)



![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)

![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)
methanone](/img/structure/B4935085.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)